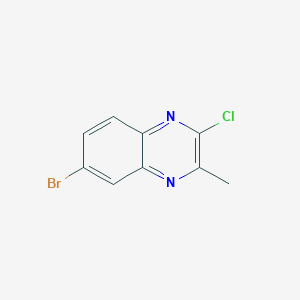

6-Bromo-2-chloro-3-methylquinoxaline

Vue d'ensemble

Description

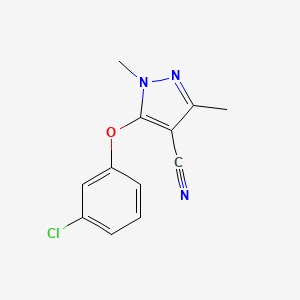

6-Bromo-2-chloro-3-methylquinoxaline is a chemical compound with the molecular formula C9H6BrClN2 . It has a molecular weight of 257.52 and is typically a light-red to brown solid . It is stored at room temperature .

Molecular Structure Analysis

The molecular structure of this compound consists of 9 carbon atoms, 6 hydrogen atoms, 1 bromine atom, 1 chlorine atom, and 2 nitrogen atoms . The InChI key for this compound is GCQVXKHFLSRFSR-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

This compound is a light-red to brown solid . It has a molecular weight of 257.51 . The compound is stored in an inert atmosphere at 2-8°C .Applications De Recherche Scientifique

Chemical Reactions and Transformations

6-Bromo-2-chloro-3-methylquinoxaline and related compounds have been extensively studied for their reactions with various chemical reagents. In one study, 2-chloro-3-methylquinoxaline reacted with aromatic amines in a basic medium to form 2-arylamino-3-methylquinoxalines. It also reacted with mercaptoacetic acid, showing the compound's versatility in chemical transformations (Badr et al., 1983).

Synthesis and Optimization

The synthesis of this compound has been explored in the context of infectious disease research, demonstrating its relevance in the preparation of key starting materials for other compounds. The study focused on optimizing the synthesis steps for efficient production (Wlodarczyk et al., 2011).

Antimicrobial Activity

A significant application area for this compound derivatives is in antimicrobial research. In one study, various derivatives were synthesized and tested for their antimicrobial activity, indicating the potential of these compounds in developing new antimicrobial agents (Singh et al., 2010).

Anti-Cancer Properties

The derivatives of this compound have been investigated for their potential anti-cancer properties. A study synthesized substituted quinoxaline derivatives and evaluated them as inhibitors of c-Met kinase, a receptor associated with high tumor grade in human cancers. This highlights the compound's relevance in developing novel cancer therapies (Abbas et al., 2015).

Preparation of Complexes

Research has been conducted on the preparation of complexes involving this compound. For example, complexes of zinc, cadmium, and mercury with 2-methylquinoxaline (a related compound) were prepared, offering insights into the structural, thermal, and electrical properties of such complexes (Allan et al., 1991).

Antimicrobial and Antimalarial Agents

In the realm of infectious diseases, derivatives of this compound have been synthesized and evaluated for their antimicrobial and antimalarial activities. This research contributes to the development of new therapeutic agents against infectious diseases (Parthasaradhi et al., 2015).

Safety and Hazards

The compound is classified as Acute Tox. 4 Oral - Eye Dam. 1 . It is also classified as Combustible, acute toxic Cat.3 / toxic compounds or compounds which causing chronic effects . The hazard statements include H302, H315, H319, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338 .

Mécanisme D'action

Target of Action

It is known to inhibit cyp1a2 , a member of the cytochrome P450 superfamily of enzymes, which are involved in the metabolism of xenobiotics in the body.

Mode of Action

As a cyp1a2 inhibitor , it likely interacts with this enzyme, potentially altering its activity and thus influencing the metabolism of various substances within the body.

Biochemical Pathways

As a CYP1A2 inhibitor , it may impact pathways involving the metabolism of drugs and other xenobiotics.

Pharmacokinetics

6-Bromo-2-chloro-3-methylquinoxaline has high gastrointestinal absorption and is BBB permeant . The compound’s lipophilicity (Log Po/w) is 2.54 (iLOGP), 3.26 (XLOGP3), 3.35 (WLOGP), 2.46 (MLOGP), and 3.68 (SILICOS-IT), with a consensus Log Po/w of 3.06 . These properties influence its distribution within the body and its bioavailability.

Result of Action

As a CYP1A2 inhibitor , it could potentially influence the efficacy and side effect profile of drugs metabolized by this enzyme.

Propriétés

IUPAC Name |

6-bromo-2-chloro-3-methylquinoxaline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrClN2/c1-5-9(11)13-7-3-2-6(10)4-8(7)12-5/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQHNHWHCASOISS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C2C=CC(=CC2=N1)Br)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.51 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[4-(2-Chloropyrimidin-4-yl)piperazin-1-yl]ethanone](/img/structure/B3039040.png)

![3,4-Dihydrospiro[chromene-2,1'-cyclohexan]-4-amine](/img/structure/B3039041.png)

![4-[4-(3-chlorobenzyl)-5-methyl-4H-1,2,4-triazol-3-yl]-1-methyl-1H-pyrazol-5-amine](/img/structure/B3039047.png)

![1-[4-(3-aminophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid](/img/structure/B3039048.png)

![6-(3,5-Dimethylpyrazol-1-yl)-2-[3-(2,5-dimethylpyrrol-1-yl)thiophen-2-yl]-7-(3-nitrophenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B3039051.png)

![1-[(4-Chlorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carbonyl azide](/img/structure/B3039054.png)

![2-[(1E)-3-(3,4-dichlorophenoxy)prop-1-en-1-yl]-1-methylpyrrolidine](/img/structure/B3039055.png)

![4-[1,1'-biphenyl]-4-yl-2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazole](/img/structure/B3039059.png)